
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of anthracene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of anthracene derivatives followed by hydrogenation and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques such as chromatography and crystallization would be essential to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, derivatives of this compound might exhibit biological activity and could be studied for potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for drug development. Their ability to interact with biological targets makes them potential candidates for pharmaceutical research.
Industry
In industry, this compound could be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and triggering specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Methyl-2-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one include other anthracene derivatives such as:
- 9,10-Dihydroanthracene
- 1-Methyl-9,10-dihydroanthracene
- 2-Ethyl-9,10-dihydroanthracene
Eigenschaften
CAS-Nummer |
63525-40-6 |
|---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
4-methyl-2-prop-2-enyl-3,4,5,6,7,8-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C18H22O/c1-3-6-15-9-12(2)16-10-13-7-4-5-8-14(13)11-17(16)18(15)19/h3,10-12,15H,1,4-9H2,2H3 |
InChI-Schlüssel |
KLXRYQGMOGMJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C2=C1C=C3CCCCC3=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
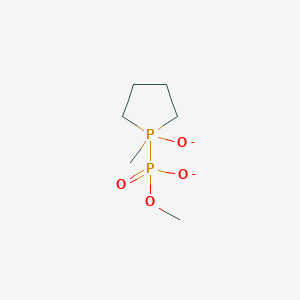
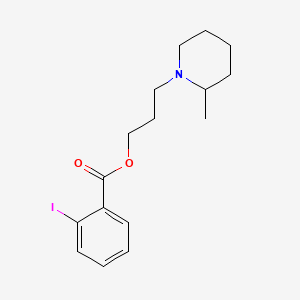
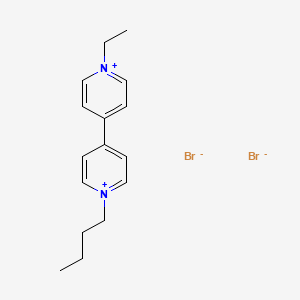
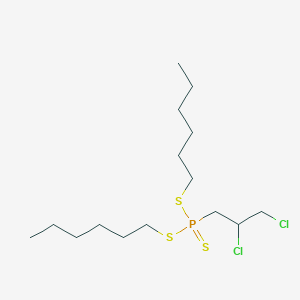
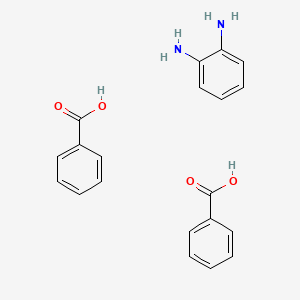
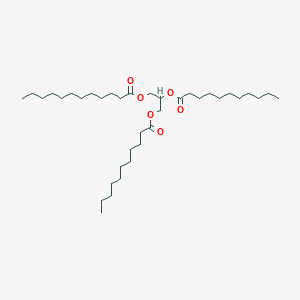
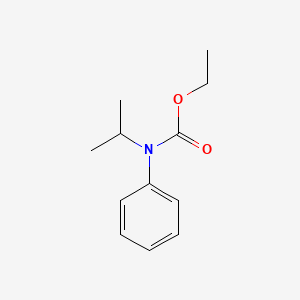

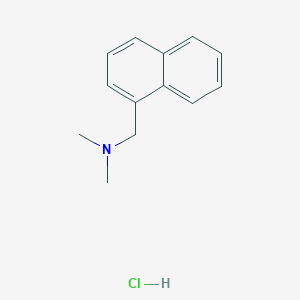
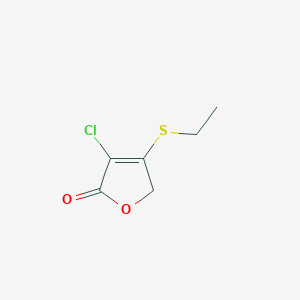
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
